Taurine N-carbodithioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

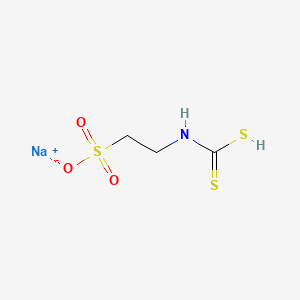

Taurine N-carbodithioic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H6NNaO3S3 and its molecular weight is 223.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Taurine N-carbodithioic acid in laboratory settings?

- Synthesis of this compound (sodium salt, CAS 29142-63-0) requires precise stoichiometric control during the reaction of taurine with carbon disulfide under alkaline conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the dithiocarbamate (-NCS₂⁻) group and sulfonate (-SO₃⁻) moiety. Elemental analysis and mass spectrometry (ESI-MS) are essential for verifying purity and molecular weight. For novel derivatives, X-ray crystallography may resolve structural ambiguities .

Q. How can in vitro models be designed to study the role of this compound in lipid metabolism?

- Primary hepatocyte cultures, as demonstrated in fish models (e.g., orange-spotted grouper), are effective for studying lipid metabolism. Experimental groups should include controls, high-fat induction (e.g., oleic acid), and taurine-intervention groups. Lipid accumulation can be quantified via Oil Red O staining or enzymatic assays for triglycerides. Transcriptome sequencing (RNA-seq) is recommended to identify differentially expressed genes (DEGs) in pathways like PPAR and AMPK signaling, which are critical for fatty acid oxidation and biosynthesis .

Q. What methodological steps ensure reproducibility in studies involving bile acid conjugation with taurine derivatives?

- Bile acid conjugation requires the enzyme cholyl-CoA synthetase to form acyl-CoA thioesters, followed by bile acid-CoA:amino acid N-acyltransferase to transfer the bile acid moiety to taurine. Protocols should standardize substrate concentrations (e.g., taurine:glycine ratios), pH (7.4–8.0), and incubation times. Liquid chromatography-mass spectrometry (LC-MS) is optimal for quantifying conjugated bile acids (e.g., taurocholic acid). Include negative controls lacking taurine to validate specificity .

Advanced Research Questions

Q. How can transcriptome data from taurine-intervention studies be analyzed to resolve contradictions in lipid metabolism regulation?

- Contradictions in DEG profiles (e.g., upregulation of lipid biosynthesis genes vs. activation of fatty acid oxidation pathways) require pathway enrichment analysis (e.g., KEGG, GO) to identify dominant regulatory nodes. Co-expression networks (e.g., WGCNA) can prioritize hub genes (e.g., PPARA, SREBF2) that reconcile opposing effects. Experimental validation via siRNA knockdown or CRISPR-Cas9 in hepatocyte models is critical to confirm mechanistic links .

Q. What experimental strategies address the dual role of taurine derivatives in apoptosis and neuroprotection?

- In neuroprotection studies (e.g., subarachnoid hemorrhage models), taurine’s anti-apoptotic effects can be assessed via TUNEL staining and caspase-3 activity assays. To differentiate its roles, use A2 astrocyte-specific markers (e.g., S100A10) and compare outcomes in taurine-transporter-deficient vs. wild-type mice. Metabolomics (HR-MAS MRS) can track taurine levels in brain tissues, while single-cell RNA-seq identifies cell-type-specific responses to oxidative stress .

Q. How do taurine conjugates influence the gut-brain axis in neurodegenerative diseases like Alzheimer’s?

- Establish co-culture systems of gut microbiota (e.g., Bacteroides spp.) and neuronal cells to model taurine-conjugated bile acid transport. Use targeted metabolomics (LC-MS/MS) to quantify secondary bile acids (e.g., taurolithocholic acid) in brain samples. Genome-scale metabolic modeling (GEMs) can predict interactions between taurine metabolism and cholesterol clearance pathways. Validate findings using in vivo models with gut microbiota depletion (e.g., antibiotics) or fecal transplantation .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response relationships in taurine intervention studies?

- Nonlinear regression models (e.g., sigmoidal Emax) are ideal for dose-response curves. For transcriptome data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons. Use mixed-effects models to handle batch effects in multi-cohort studies. Preclinical studies must adhere to NIH guidelines for sample size justification and randomization .

Q. How should conflicting data on taurine’s anti-aging effects be addressed in mechanistic studies?

- Resolve discrepancies by stratifying data by age, species, and tissue specificity. For example, taurine’s antioxidant effects in the liver (via Nrf2 activation) may not extrapolate to neuronal tissues. Use genetic models (e.g., taurine transporter KO mice) to isolate endogenous vs. dietary taurine effects. Longitudinal studies with biomarkers of aging (e.g., telomere length, senescence-associated β-galactosidase) are critical for causal inference .

Q. Data Reporting Standards

Q. What metadata is essential for sharing transcriptome datasets in taurine research?

- Include raw FASTQ files, alignment metrics (e.g., STAR logs), normalized counts (FPKM/TPM), and DEG lists with adjusted p-values. Annotate samples with experimental variables (e.g., taurine concentration, exposure duration). Adhere to MIAME standards for microarray data or MINSEQE for sequencing. Reference public repositories (e.g., GEO: GSEXXXXX) in supplementary materials .

Q. How can researchers ensure compliance with reporting standards for preclinical taurine studies?

- Follow ARRIVE 2.0 guidelines for animal studies: detail housing conditions, randomization methods, and blinding protocols. For cell-based studies, report passage numbers, mycoplasma testing, and media formulations. Use the PREPARE checklist for experimental design and the STRING database for protein interaction networks cited in pathway analyses .

特性

CAS番号 |

29142-63-0 |

|---|---|

分子式 |

C3H6NNaO3S3 |

分子量 |

223.3 g/mol |

IUPAC名 |

sodium;2-(dithiocarboxyamino)ethanesulfonate |

InChI |

InChI=1S/C3H7NO3S3.Na/c5-10(6,7)2-1-4-3(8)9;/h1-2H2,(H2,4,8,9)(H,5,6,7);/q;+1/p-1 |

InChIキー |

JKHNOROCVXPFBP-UHFFFAOYSA-M |

SMILES |

C(CS(=O)(=O)[O-])NC(=S)S.[Na+] |

正規SMILES |

C(CS(=O)(=O)[O-])NC(=S)S.[Na+] |

Key on ui other cas no. |

29142-63-0 |

同義語 |

sodium taurine N-carbodithioate taurine N-carbodithioic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。